molecular formula C23H25NO5S2 B126738 N,O-Ditosyl D-Phenylalaninol CAS No. 63328-00-7

N,O-Ditosyl D-Phenylalaninol

Cat. No.: B126738
CAS No.: 63328-00-7
M. Wt: 459.6 g/mol
InChI Key: QATCEFUUVQOULD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Ditosyl D-Phenylalaninol is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which imparts unique chemical properties. It is used in various scientific research applications due to its specific reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Ditosyl D-Phenylalaninol typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,O-Ditosyl D-Phenylalaninol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N,O-Ditosyl D-Phenylalaninol is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,O-Ditosyl D-Phenylalaninol involves the interaction of the sulfonyl group with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s substrate. The pathways involved include the inhibition of sulfonamide-sensitive enzymes, which are crucial for various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyethyl 4-methylbenzenesulfonate
  • 2-methylphenyl 4-methylbenzenesulfonate
  • 2-methoxyethyl 4-methylbenzenesulfonate

Uniqueness

N,O-Ditosyl D-Phenylalaninol is unique due to its specific stereochemistry and the presence of both sulfonyl and aromatic groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Biological Activity

N,O-Ditosyl D-Phenylalaninol is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in medicinal chemistry and biochemical studies. This article explores its biological activity, mechanisms, and implications based on recent research findings.

Chemical Structure and Properties

This compound is an amino alcohol derivative featuring two tosyl (tosylate) groups attached to the nitrogen and oxygen atoms of the phenylalaninol structure. The presence of these functional groups enhances its reactivity and solubility, making it suitable for various chemical transformations and biological applications.

The biological activity of this compound is primarily linked to its role as a chiral auxiliary in asymmetric synthesis and as a potential inhibitor in various enzymatic processes. The tosyl groups facilitate nucleophilic substitutions and other reactions, allowing the compound to interact with biological macromolecules effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.
  • Metabolic Pathway Tracing : Its isotopic labeling (in derivatives) allows researchers to trace metabolic pathways in cellular systems.

Antiviral Properties

Recent studies have indicated that phenylalanine derivatives, including those related to this compound, exhibit antiviral properties, particularly against HIV-1. For instance, dimerized phenylalanine derivatives have shown significant activity against HIV-1 capsid proteins, suggesting that structural modifications can enhance antiviral efficacy.

CompoundEC50 (μM)Activity Type
PF740.45Antiviral
Q-c40.57Antiviral
Q-a34.24Antiviral

Table 1: Antiviral activities of phenylalanine derivatives .

Cytotoxicity Studies

In cytotoxicity assays conducted on cell lines infected with HIV-1, compounds derived from phenylalanine showed varied levels of toxicity. The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral activity (EC50), is crucial for determining the therapeutic potential of these compounds.

CompoundCC50 (μM)SI (CC50/EC50)
PF741022.2
Q-c41221.0
Q-a3153.5

Table 2: Cytotoxicity data for selected compounds .

Case Studies

  • Antiviral Activity Against HIV : A series of studies focused on the structure-activity relationship (SAR) of phenylalanine derivatives indicated that modifications at specific positions significantly enhanced antiviral activity against HIV-1. Compounds with fluorine substitutions demonstrated improved efficacy compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could interfere with the viral assembly process by targeting the capsid proteins essential for HIV maturation . This highlights the potential for developing new antiviral therapies based on structural modifications of this compound.

Properties

IUPAC Name

[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCEFUUVQOULD-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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